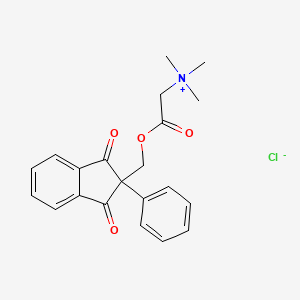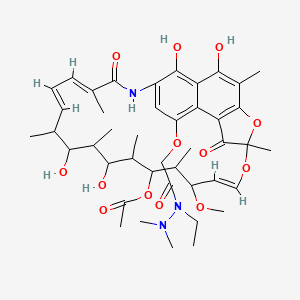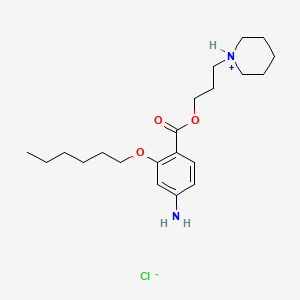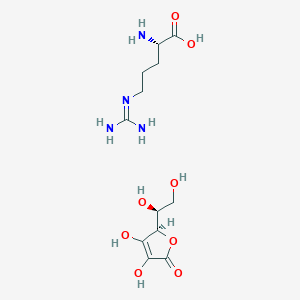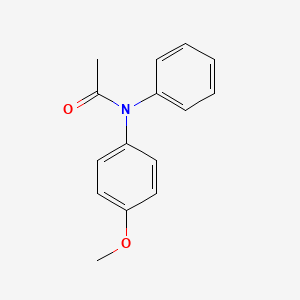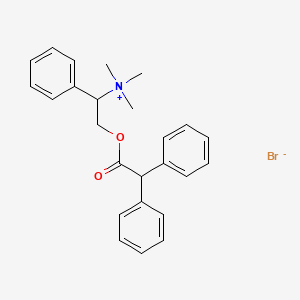
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is a chemical compound with the molecular formula C25H28BrNO2 and a molecular weight of 454.399 g/mol . This compound is known for its unique structure, which includes a trimethylazanium group and a diphenylacetyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide typically involves the reaction of 2-(2,2-diphenylacetyl)oxy-1-phenylethanol with trimethylamine in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include dichloromethane or chloroform.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Wirkmechanismus
The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride: This compound is similar in structure but contains a chloride ion instead of a bromide ion.
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium bromide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylazanium group and diphenylacetyl moiety make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
101657-02-7 |
|---|---|
Molekularformel |
C25H28BrNO2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-28-25(27)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23-24H,19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VBKBEUHDALYPGT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


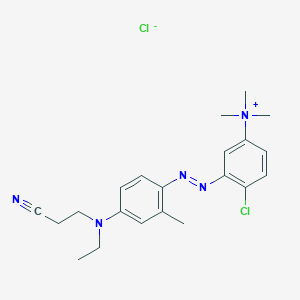
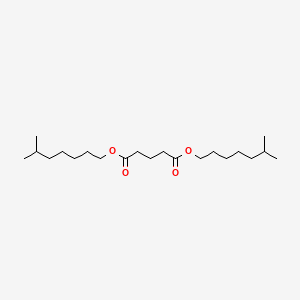
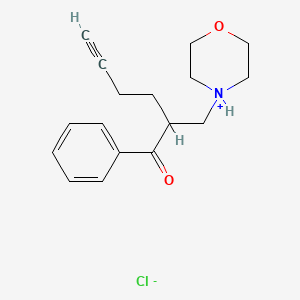
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)

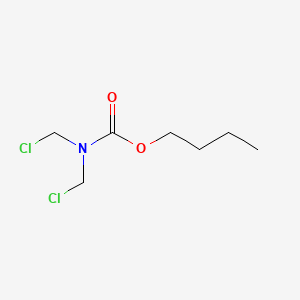
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
